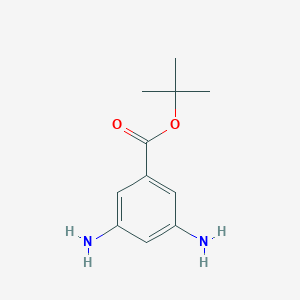

Tert-butyl 3,5-diaminobenzoate

Description

Structure

3D Structure

Properties

CAS No. |

170030-61-2 |

|---|---|

Molecular Formula |

C11H16N2O2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

tert-butyl 3,5-diaminobenzoate |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,12-13H2,1-3H3 |

InChI Key |

JUMJJBPQSTUGAC-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)C1=CC(=CC(=C1)N)N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC(=C1)N)N |

Synonyms |

Benzoic acid, 3,5-diamino-, 1,1-dimethylethyl ester (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: pKa Profiling of tert-Butyl 3,5-Diaminobenzoate

Executive Summary & Structural Context[1][2][3]

tert-butyl 3,5-diaminobenzoate is a critical intermediate in the convergent synthesis of poly(aryl ether) dendrimers (Fréchet-type). Its utility stems from the orthogonality of the tert-butyl ester (acid-labile) relative to the amino groups (nucleophilic focal points).

Understanding the acid dissociation constants (pKa) of the amino groups is vital for:

-

Optimizing Coupling Reactions: Ensuring the amine is non-protonated during amide bond formation or nucleophilic substitutions.

-

Purification Strategies: Designing pH-controlled extraction or chromatography protocols.

-

Dendrimer Solubility: Predicting the ionization state of the periphery or core in physiological media.

This guide provides a theoretical derivation of the pKa values based on Hammett Linear Free Energy Relationships (LFER) and details a self-validating experimental protocol for their empirical determination.

Theoretical pKa Derivation (Hammett Equation)

As direct experimental pKa values for the tert-butyl ester are rarely isolated in literature (which focuses largely on the parent acid), we employ the Hammett equation. This method is the industry standard for predicting ionization constants of substituted aromatic systems with high accuracy.

Structural Electronic Effects

The molecule consists of an aniline core modified by two substituents:

-

-COOtBu (Position 1, meta to amines): A bulky Electron Withdrawing Group (EWG). It exerts a negative inductive effect (-I), lowering the electron density on the nitrogen atoms, thereby lowering the pKa .

-

-NH₂ (Position 5, meta to the target amine): An Electron Donating Group (EDG) via resonance, but in the meta position, inductive effects dominate. However, neutral amino groups generally exhibit a weak

(negative value), slightly raising the pKa .

Calculation of pKa₁ (First Protonation)

Reaction:

-

Base System: Aniline (pKa

4.60).[1] -

Reaction Constant (

): For the ionization of anilinium ions in water at 25°C, -

Substituent Constants (

):- (-COOR): +0.37 (EWG)

- (-NH₂): -0.16 (Weak EDG)

-

Net Sigma (

):

Calculation of pKa₂ (Second Protonation)

Reaction:

Once the first amine is protonated, it becomes a positively charged ammonium group (

-

Substituent Constants (

):- (-COOR): +0.37

-

(-NH

-

Net Sigma (

):

Summary of Values[4][5][6][7]

| Species Transition | Predicted pKa | Electronic Driver |

| pKa₁ (Mono-cation) | 4.0 ± 0.2 | Moderate reduction vs. aniline due to ester EWG. |

| pKa₂ (Di-cation) | 1.7 ± 0.3 | Drastic reduction due to electrostatic repulsion from first |

Visualization of Protonation Equilibria

The following diagram illustrates the stepwise protonation and the associated electronic effects governing the pKa shifts.

Caption: Stepwise protonation equilibrium of this compound showing the transition from neutral base to di-cation.

Experimental Determination Protocol

Due to the lipophilicity of the tert-butyl group, this molecule has poor aqueous solubility. Standard aqueous titration will fail. The Yasuda-Shedlovsky Extrapolation Method using mixed solvents is required.

Materials & Equipment[6][8]

-

Analyte: this compound (>98% purity).

-

Solvent: Methanol (HPLC Grade) and degassed water (CO₂-free).

-

Titrant: 0.1 M HCl (standardized against TRIS).

-

Apparatus: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a glass combination electrode suitable for semi-aqueous media (e.g., sleeve junction).

Step-by-Step Workflow

-

Preparation of Mixed Solvent Systems: Prepare three solvent mixtures: 30%, 40%, and 50% (v/v) Methanol/Water. The dielectric constant (

) changes with methanol fraction, affecting pKa. -

Sample Dissolution: Dissolve

0.05 mmol of the amine in 50 mL of the 50% MeOH mixture. Ensure complete dissolution; sonicate if necessary. -

Titration:

-

Perform a blank titration (solvent only) to determine

. -

Titrate the sample with 0.1 M HCl under inert gas (N₂ or Ar) purge to prevent carbonate formation.

-

Record pH (or potential mV) vs. volume of titrant.

-

-

Data Processing (Gran Plot): Use Gran method to determine the exact equivalence point (

). -

Yasuda-Shedlovsky Extrapolation: Plot

against-

The y-intercept corresponds to the theoretical aqueous pKa.

-

Workflow Diagram

Caption: Workflow for determining pKa of lipophilic amines using mixed-solvent extrapolation.

Applications & Implications

Dendrimer Synthesis (Convergent Route)

In the synthesis of Fréchet-type dendrimers, the 3,5-diamino moiety often serves as the focal point.

-

Coupling Conditions: When coupling the amine to a benzylic bromide (dendron growth), the reaction is typically run in mild base (e.g.,

, pKa of conjugate acid -

Insight: Since the pKa of the amine is

, potassium carbonate is more than sufficient to keep the amine deprotonated and nucleophilic, ensuring high yields without competing protonation.

HPLC Method Development

For quality control of the ester:

-

Mobile Phase pH: To achieve sharp peaks, the pH should be at least 2 units away from the pKa.

-

Recommendation: Use a buffer at pH > 6.0 (neutral species dominates, high retention on C18) or pH < 1.5 (fully protonated, low retention). Operating at pH 4.0 will cause peak broadening due to rapid exchange between protonated and neutral forms.

References

-

Hammett Equation & Constants: Hansch, C., & Leo, A. (1991). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.

-

Dendrimer Synthesis: Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture.[3] A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647.

-

Experimental Protocol (Mixed Solvents): Avdeef, A., et al. (1999). pH-Metric logP 11. pKa Determination of Water-Insoluble Drugs in Organic Solvent–Water Mixtures. Journal of Pharmaceutical and Biomedical Analysis, 20(4), 631-641.

-

Parent Molecule Data: NIST Chemistry WebBook, SRD 69. 3,5-Diaminobenzoic acid.[4][5]

Sources

- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 2. Hammett substituent constants [stenutz.eu]

- 3. A Review of Synthesis, Characterization and Applications of Functionalized Dendrimers [article.sapub.org]

- 4. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3,5-Diaminobenzoic acid | C7H8N2O2 | CID 12062 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Focally-Active PAMAM Dendrimers Using tert-Butyl 3,5-Diaminobenzoate

Abstract & Scope

This application note details the synthesis of Poly(amidoamine) (PAMAM) dendrimers utilizing tert-butyl 3,5-diaminobenzoate as a focal core initiator. Unlike standard ethylenediamine (EDA) cores which produce symmetric dendrimers, this aromatic amine core introduces a chemically distinct focal point (a protected carboxylic acid) while maintaining a tetra-functional branching architecture.

This protocol addresses the specific kinetic challenges associated with aromatic amine nucleophiles in Michael additions—the critical bottleneck in this synthesis—and provides a self-validating workflow for generating Generation 0 (G0) dendrimers ready for divergent growth or bioconjugation.

Strategic Introduction

The "Janus" Advantage

Standard PAMAM synthesis (Tomalia-type) typically yields spherically symmetric molecules. By substituting the core with this compound, researchers create a "bow-tie" or semi-dendron architecture. The tert-butyl ester serves as an orthogonal protecting group. It remains stable during the basic conditions of PAMAM growth (Michael addition/Amidation) but can be selectively cleaved under acidic conditions to reveal a benzoic acid moiety for site-specific conjugation to antibodies, surfaces, or targeting ligands.

Critical Mechanistic Insight: Aromatic vs. Aliphatic Reactivity

STOP & READ: The most common failure mode in this synthesis is treating the aromatic core like an aliphatic amine.

-

Aliphatic Amines (e.g., EDA): Highly nucleophilic; react exothermically with methyl acrylate at room temperature (RT).

-

Aromatic Amines (Anilines): The nitrogen lone pair is delocalized into the benzene ring, significantly reducing nucleophilicity. Reaction with methyl acrylate is slow and often stalls at the mono-addition stage without thermal driving force or catalysis.

This protocol utilizes a solvent-promoted, thermally driven approach to ensure exhaustive double-Michael addition at both amine sites.

Chemical Reaction Workflow

The synthesis proceeds via the Divergent Method:

-

Activation (G-0.5): Exhaustive Michael addition of methyl acrylate to the aromatic core.

-

Amidation (G0): Reaction of the resulting tetra-ester with ethylenediamine (EDA).

-

Deprotection (Optional): Acidic cleavage of the focal tert-butyl group.

Workflow Visualization

Figure 1: Step-wise synthesis workflow from aromatic core to functionalized G0 dendrimer.

Detailed Protocols

Phase 1: Synthesis of Generation -0.5 (Tetra-Ester)

Objective: Convert the 2 aromatic primary amines into 4 aliphatic methyl ester branches.

Reagents:

-

This compound (1.0 equiv)

-

Methyl Acrylate (MA) (20.0 equiv) — Note: Large excess drives the equilibrium for sluggish anilines.

-

Methanol (Anhydrous) — Solvent is critical; protic solvents facilitate proton transfer in Michael addition.

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in anhydrous methanol (0.5 M concentration relative to core).

-

Addition: Add Methyl Acrylate (20 equiv) dropwise.

-

Expert Tip: Do not add all at once; although not highly exothermic for anilines, controlled addition prevents local concentration spikes that might favor polymerization of MA.

-

-

Reaction: Heat the mixture to 50°C under an inert atmosphere (

or Ar).-

Duration: Stir for 48–72 hours .

-

Monitoring: Monitor by TLC (SiO2, Ethyl Acetate/Hexane).[1] The starting material (highly fluorescent aniline) must disappear. Look for the conversion of the mono-adduct (intermediate Rf) to the bis-adduct (lower Rf due to increased mass/polarity).

-

-

Work-up:

-

Cool to room temperature.

-

Remove solvent and excess methyl acrylate via rotary evaporation.[2]

-

Critical Step: Unlike aliphatic PAMAM, the aromatic core product is stable enough for silica gel chromatography.

-

-

Purification: Purify the residue using flash column chromatography (Gradient: Hexane -> 30% EtOAc/Hexane).

Phase 2: Synthesis of Generation 0 (Tetra-Amine)

Objective: Convert terminal esters to primary amines using EDA.

Reagents:

-

Generation -0.5 Tetra-Ester (from Phase 1)

-

Ethylenediamine (EDA) (50.0 equiv per ester group = 200 equiv total)

Protocol:

-

Preparation: Dissolve the purified G-0.5 ester in Methanol (10 mL per gram of ester).

-

Amidation: Add this solution dropwise to a stirred flask containing the neat EDA (large excess) at 0°C .

-

Causality: Adding ester to excess amine ensures that each ester encounters a "sea" of diamine, preventing the cross-linking of two dendrimers by a single EDA molecule (dimerization).

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 48 hours .

-

Note: Amidation of methyl esters is generally complete within 24h, but 48h ensures 100% conversion of sterically crowded branches.

-

-

Work-up (The "Self-Validating" Purification):

-

Remove methanol and the bulk of EDA via rotary evaporation (bath temp < 45°C).

-

Azeotropic Distillation: To remove trace EDA (which "sticks" to the dendrimer via H-bonding), add Toluene (20 mL) and evaporate. Repeat 3x.

-

Final Polish: Dissolve residue in minimum MeOH and precipitate into cold Diethyl Ether (or vigorous vacuum drying if precipitation is difficult for G0).

-

-

Validation: No smell of amine should remain.

Characterization & Data Analysis

NMR Spectroscopy Validation Table

Use

| Moiety | Chemical Shift ( | Diagnostic Change |

| Aromatic Core | 7.0 - 7.5 (m, 3H) | Remains constant; integration reference. |

| t-Butyl Group | ~1.55 (s, 9H) | Confirms core integrity (should not cleave). |

| Methyl Ester (G-0.5) | ~3.65 (s, 12H) | Disappears in G0 product. |

| Amide Proton | ~8.0 - 8.5 (broad) | Appears in G0 (if solvent allows observation). |

| Methylene (Internal) | 2.4 - 2.8 (m) | Complex pattern representing |

| Terminal Amine | ~2.7 (t) |

Mass Spectrometry

-

Technique: ESI-MS (Positive mode).

-

G-0.5 (Tetra-ester): Look for

. Calc MW: Core (222) + 4x Acrylate (86) = ~566 Da. -

G0 (Tetra-amine): Look for

. Calc MW: ~678 Da.-

Defect Check: Peaks at M-60 (loss of EDA arm) indicate incomplete amidation.

-

Troubleshooting & Safety

Common Failure Modes

-

Incomplete Michael Addition:

-

Cross-linking (Gelling):

-

Retro-Michael Reaction:

Safety

-

Methyl Acrylate: Lachrymator, carcinogen, highly flammable. Work in a fume hood.

-

Ethylenediamine: Corrosive, sensitizer. Avoid inhalation.

References

-

Tomalia, D. A., et al. (1985). A New Class of Polymers: Starburst-Dendritic Macromolecules. Polymer Journal, 17, 117-132. Link

-

Chakraborty, S., et al. (2009). Highly Efficient Michael Addition Reaction of Amines Catalyzed by Silica-Supported Aluminum Chloride.[4] Synthetic Communications, 39(13). Link

-

Esfand, R., & Tomalia, D. A. (2001). Poly(amidoamine) (PAMAM) dendrimers: from biomimicry to drug delivery and biomedical applications.[8][9] Drug Discovery Today, 6(8), 427-436. Link

-

Peterson, J., et al. (2003). Synthesis and CZE analysis of PAMAM dendrimers with an ethylenediamine core. Proceedings of the Estonian Academy of Sciences, 52(3). Link

-

Svenson, S., & Tomalia, D. A. (2012). Dendrimers in biomedical applications—reflections on the field. Advanced Drug Delivery Reviews, 64, 102-115. Link

Sources

- 1. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. PAMAM-Calix-Dendrimers: Second Generation Synthesis, Fluorescent Properties and Catecholamines Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Application Notes & Protocols: Tert-butyl 3,5-diaminobenzoate as a Functional Linker in Metal-Organic Frameworks for Advanced Drug Delivery

Preamble: The Strategic Role of Functional Linkers in MOF Design

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, distinguished by their exceptional porosity, tunable structures, and vast surface areas.[1][2] The rational design of these crystalline materials hinges on the judicious selection of two primary components: metal nodes and organic linkers.[3] While the metal node often dictates the coordination geometry and overall topology, the organic linker is the primary tool for introducing chemical functionality and tailoring the framework's properties for specific applications, from gas separation to catalysis and drug delivery.[4][5]

This guide focuses on the strategic implementation of tert-butyl 3,5-diaminobenzoate as a multifunctional organic linker. This molecule is uniquely equipped with three key features:

-

A carboxylate group for robust coordination with metal centers, forming the structural backbone of the MOF.[3]

-

Two amino groups (-NH₂) at the 3 and 5 positions , which serve as highly versatile handles for post-synthetic modification (PSM), allowing for the covalent attachment of therapeutic agents or other functional molecules.[6][7]

-

A tert-butyl ester group , a bulky moiety that can influence the pore environment and can potentially be cleaved under specific conditions to unmask a carboxylic acid, offering a secondary modality for functionalization or altering drug release kinetics.

The presence of primary amine groups is particularly advantageous in drug delivery applications. It allows for the covalent linkage of drugs, which can lead to higher loading capacities and more controlled, sustained release profiles compared to simple pore encapsulation.[8][9][10] This guide provides a comprehensive overview, from the initial synthesis of a hypothetical MOF using this linker—termed MOF-TBDB (Tert-Butyl Diaminobenzoate)—to its characterization, post-synthetic modification for drug conjugation, and subsequent drug release protocols.

Section 1: Synthesis of Amino-Functionalized MOF (MOF-TBDB)

The synthesis of MOFs is most commonly achieved via solvothermal methods, where precursors are heated in a sealed vessel to promote crystallization.[11][12] This protocol outlines a representative solvothermal synthesis of MOF-TBDB using a zirconium (Zr) metal source, known for forming exceptionally stable MOFs like the UiO series.[13][14]

Rationale for Component Selection

-

Metal Source (ZrCl₄): Zirconium (IV) chloride is chosen due to the high strength of the Zr-O bond it forms with carboxylate linkers, leading to MOFs with outstanding thermal and chemical stability, a critical requirement for biomedical applications.[13]

-

Linker (this compound): As detailed above, this linker provides the necessary coordination and functional groups.

-

Solvent (N,N-Dimethylformamide - DMF): DMF is a high-boiling point polar aprotic solvent that effectively dissolves both the metal salt and the organic linker, facilitating the reaction.[15][16]

-

Modulator (Benzoic Acid): A modulator is a monodentate ligand that competes with the primary linker for coordination to the metal clusters.[17] This competition slows down the nucleation process, leading to larger, more well-defined crystals with fewer defects.

Experimental Protocol: Solvothermal Synthesis

-

Precursor Solution Preparation: In a 20 mL glass vial, dissolve Zirconium(IV) chloride (ZrCl₄, 30 mg) and Benzoic Acid (220 mg) in 10 mL of N,N-Dimethylformamide (DMF).

-

Linker Addition: To this solution, add this compound (55 mg).

-

Homogenization: Cap the vial and sonicate the mixture for 15-20 minutes until a clear, homogeneous solution is obtained.[15]

-

Crystallization: Place the sealed vial in a preheated oven at 120 °C for 24 hours. During this period, the MOF crystals will form and precipitate.

-

Isolation and Washing: After cooling the vial to room temperature, collect the resulting white crystalline powder by centrifugation (e.g., 12,000 rpm for 30 minutes).[16]

-

Solvent Exchange: Decant the supernatant. To purify the MOF and remove unreacted precursors trapped within the pores, resuspend the powder in fresh DMF and centrifuge again. Repeat this washing step three times.[12] Following the DMF washes, perform an additional three washes with a more volatile solvent, such as ethanol, to facilitate the final activation step.

-

Activation: To activate the MOF, the solvent molecules residing in the pores must be removed to make the internal surface area accessible.[15] This is achieved by heating the washed MOF powder under a dynamic vacuum at 120-150 °C for 12 hours. A more gentle and effective method for delicate frameworks is supercritical CO₂ drying.[15][18] The final product is the activated, porous MOF-TBDB.

Synthesis Workflow Diagram

Caption: Solvothermal synthesis workflow for MOF-TBDB.

Section 2: Physicochemical Characterization of MOF-TBDB

Thorough characterization is essential to confirm the successful synthesis, structure, porosity, and stability of the MOF.[1][19]

Key Characterization Techniques

-

Powder X-Ray Diffraction (PXRD): This is the most crucial technique for confirming the crystallinity and phase purity of the synthesized MOF.[1] The diffraction pattern serves as a fingerprint for the material's crystal structure.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a material as a function of temperature. It is used to determine the thermal stability of the MOF and to confirm the removal of guest solvent molecules after activation.[20]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the MOF, confirming the incorporation of the this compound linker. Key peaks to observe would be the N-H stretches of the amine groups (~3300-3500 cm⁻¹) and the C=O stretches of the carboxylate and ester groups (~1600-1750 cm⁻¹).[19]

-

Gas Sorption Analysis: Nitrogen adsorption-desorption isotherms measured at 77 K are used to determine the porosity of the material. The Brunauer-Emmett-Teller (BET) method is applied to calculate the specific surface area, a key indicator of the MOF's capacity for hosting guest molecules.[20][21]

Representative Characterization Data

The following table summarizes expected (hypothetical) data for a successfully synthesized MOF-TBDB.

| Parameter | Technique | Expected Result | Significance |

| Crystallinity | PXRD | Sharp diffraction peaks | Confirms long-range order and successful framework formation. |

| Thermal Stability | TGA | Stable up to ~350 °C | Indicates a robust framework suitable for various applications. |

| Surface Area | N₂ Adsorption @ 77K | 1200 - 1800 m²/g | High surface area confirms significant porosity for drug loading. |

| Pore Volume | N₂ Adsorption @ 77K | 0.6 - 0.9 cm³/g | Indicates the total accessible space within the framework. |

| Functional Groups | FTIR | N-H and C=O stretches present | Confirms the intact incorporation of the amino-functionalized linker. |

Section 3: Application Protocol: Post-Synthetic Modification (PSM) with a Model Drug

The primary amine groups on the MOF-TBDB linker are ideal sites for covalently attaching drugs that contain a carboxylic acid group, such as the anti-inflammatory drug Ibuprofen. This is typically achieved through a standard amide coupling reaction.[22]

Rationale and Workflow

The reaction forms a stable amide bond between the MOF's amine group and the drug's carboxyl group. Peptide coupling reagents, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide), are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[22]

PSM Experimental Protocol

-

MOF Suspension: Disperse 50 mg of activated MOF-TBDB in 10 mL of a suitable anhydrous solvent (e.g., Dichloromethane or DMF).

-

Drug and Coupling Agent Solution: In a separate vial, dissolve Ibuprofen (5 equivalents relative to the linker amine groups), EDC (5.5 eq.), and NHS (5.5 eq.) in 5 mL of the same solvent.

-

Reaction: Add the drug/coupling agent solution to the MOF suspension. Stir the reaction mixture at room temperature for 48 hours.

-

Purification: After the reaction, collect the drug-conjugated MOF (Ibuprofen@MOF-TBDB) by centrifugation.

-

Washing: To remove unreacted drug and coupling agents, thoroughly wash the product by repeated cycles of resuspension and centrifugation, using fresh solvent for each wash. A final wash with a solvent like ethanol is recommended.

-

Drying: Dry the final product under vacuum to remove all residual solvent.

PSM Reaction Diagram

Caption: Post-synthetic modification via amide coupling.

Section 4: Protocol: In-Vitro Drug Loading and Release Study

Quantifying the amount of drug loaded and characterizing its release profile are the final steps in evaluating the MOF as a drug delivery vehicle.

Protocol for Quantifying Drug Loading

-

Digestion: Accurately weigh a small amount (~5 mg) of the dried Ibuprofen@MOF-TBDB. Digest the MOF structure by dissolving it in a suitable acidic solution (e.g., D₂SO₄ in d₆-DMSO for NMR or an aqueous acid for HPLC).

-

Quantification: Analyze the resulting solution using ¹H NMR spectroscopy or High-Performance Liquid Chromatography (HPLC). By comparing the signal intensity of the drug to an internal standard, the amount of drug per milligram of MOF can be accurately determined.

-

Calculation:

-

Drug Loading (%w/w) = (mass of loaded drug / mass of drug-loaded MOF) x 100

-

Protocol for In-Vitro Drug Release

-

Setup: Suspend a known mass of Ibuprofen@MOF-TBDB (e.g., 10 mg) in a known volume (e.g., 50 mL) of a release medium, typically a buffer solution that mimics physiological conditions (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4).

-

Incubation: Place the suspension in a shaker bath maintained at 37 °C to simulate body temperature.

-

Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), draw a small aliquot (e.g., 1 mL) of the release medium. To maintain a constant volume, immediately replace the withdrawn volume with fresh, pre-warmed PBS.

-

Analysis: Analyze the concentration of the released drug in each aliquot using UV-Vis spectroscopy or HPLC.

-

Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to generate a release profile.

Representative Drug Delivery Data

| Parameter | Method | Typical Value | Significance |

| Drug Loading | ¹H NMR / HPLC | 15 - 25 % (w/w) | High loading capacity due to covalent conjugation.[8] |

| Release Profile | UV-Vis / HPLC | Sustained release over 48-72 hours | Covalent linkage prevents "burst release" and allows for a controlled, prolonged therapeutic effect.[9] |

Conclusion

The use of this compound as a linker provides a powerful platform for designing highly functional MOFs. The dual amine groups offer a robust scaffold for post-synthetic modification, enabling the covalent attachment of therapeutic molecules. This approach transforms the MOF from a simple porous container into a sophisticated drug delivery system capable of high drug loading and sustained, controlled release. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the vast potential of amino-functionalized MOFs in creating next-generation therapeutics.

References

-

Chen, Y., et al. (2021). Post-Synthetic Modification of a Metal–Organic Framework Glass. Chemistry of Materials. Available at: [Link]

-

Lian, X., et al. (2017). Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. Inorganic Chemistry. Available at: [Link]

-

Ji, C., et al. (2023). Post-Synthetic Modification of an Amino-Functionalized Metal–Organic Framework for Highly In Situ Luminescent Detection of Mercury (II). MDPI. Available at: [Link]

-

Li, G., et al. (2022). Postsynthetic acid modification of amino-tagged metal-organic frameworks: Structure-function relationship for catalytic 5-hydroxymethylfurfural synthesis. Arizona State University Library. Available at: [Link]

-

Hintz, H., & Wuttke, S. (2014). Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study. Chemical Communications. Available at: [Link]

-

Thallapally, P. K., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments. Available at: [Link]

-

Zhang, Y., et al. (2016). Post-synthetic modification of an amino-functionalized metal–organic framework for highly efficient enrichment of N-linked glycopeptides. Nanoscale. Available at: [Link]

-

Al-Ghamdi, M. S., & Al-Otaibi, A. M. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. Journal of Materials Science. Available at: [Link]

-

Lian, X., et al. (2017). Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. Inorganic Chemistry. Available at: [Link]

-

Acharjya, A. (2024). Characterization Techniques for Elucidating MOF Structural Transformations. Preprints.org. Available at: [Link]

-

Wang, X., et al. (2020). Amino-functionalized Zn metal organic frameworks as antitumor drug curcumin carriers. New Journal of Chemistry. Available at: [Link]

-

Wang, X., et al. (2020). Amino-functionalized Zn metal organic frameworks as antitumor drug curcumin carriers. New Journal of Chemistry. Available at: [Link]

-

Sotomayor, F. (2023). Understanding the Pore Structure of MOFs. AZoM.com. Available at: [Link]

-

Sumida, K., et al. (2011). Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. Dalton Transactions. Available at: [Link]

-

Kumar, P., et al. (2023). Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods. IntechOpen. Available at: [Link]

-

Howarth, A. J., et al. (2016). Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks. Chemistry of Materials. Available at: [Link]

-

Teltayev, D. (2019). Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications. SciSpace. Available at: [Link]

-

Li, B., et al. (2018). Amino-functionalized MOFs with high physicochemical stability for efficient gas storage/separation, dye adsorption and catalytic performance. Journal of Materials Chemistry A. Available at: [Link]

-

Al-Humaidi, S., et al. (2023). Physiochemical characterization of metal organic framework materials: A mini review. Results in Chemistry. Available at: [Link]

-

ProMat. (n.d.). MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. Promat-materials.com. Available at: [Link]

-

Wang, Z., et al. (2024). Metal-organic frameworks in oral drug delivery. Exploration. Available at: [Link]

-

Luo, Z. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). protocols.io. Available at: [Link]

-

Sumida, K., et al. (2011). Synthesis and characterization of three amino-functionalized metal-organic frameworks based on the 2-aminoterephthalic ligand. Semantic Scholar. Available at: [Link]

-

GECI, A. (2021). MOFs as nanocarriers for therapeutic agents' delivery. Blog. Available at: [Link]

-

Fischer, R. A., et al. (2011). MOF-5 based mixed-linker metal–organic frameworks: Synthesis, thermal stability and catalytic application. Catalysis Today. Available at: [Link]

-

Chemical Synthesis Database. (n.d.). tert-butyl 3,4-diaminobenzoate. Chemical-synthesis.com. Available at: [Link]

-

Dziedzic, R. M., et al. (2016). Effect of linker structure and functionalization on secondary gas formation in metal-organic frameworks. The Journal of Physical Chemistry C. Available at: [Link]

-

Al-Tohamy, R., et al. (2022). Recent advances and potential applications for metal-organic framework (MOFs) and MOFs-derived materials: Characterizations and antimicrobial activities. Materials Today Communications. Available at: [Link]

-

Grijalva, M., et al. (2023). Synthesis, Structure, Spectra, and Applications of Metal-Organic Frameworks: Basolite C-300. International Journal of Molecular Sciences. Available at: [Link]

-

Cirujano, F. G. (2019). Node Modification of Metal‐Organic Frameworks for Catalytic Applications. Chemistry – A European Journal. Available at: [Link]

-

Wuttke, S. (n.d.). Functionalization of materials` backbone. Wuttkegroup.org. Available at: [Link]

-

Javan, F. T., et al. (2020). Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates. Inorganic Chemistry Frontiers. Available at: [Link]

-

ResearchGate. (2014). Direct synthesis (a) of mixed‐linker MOFs with site‐specific linker incorporation. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). tert-Butyl alcohol. Wikipedia. Available at: [Link]

-

Ataman Kimya. (n.d.). ISOBUTYL 4-CHLORO-3,5-DIAMINOBENZOATE (CDABE). Atamankimya.com. Available at: [Link]

Sources

- 1. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metal-organic frameworks in oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. blog.strem.com [blog.strem.com]

- 4. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amino-functionalized MOFs with high physicochemical stability for efficient gas storage/separation, dye adsorption and catalytic performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 6. Post-Synthetic Modification of a Metal–Organic Framework Glass - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wuttkescience.com [wuttkescience.com]

- 8. researchgate.net [researchgate.net]

- 9. Amino-functionalized Zn metal organic frameworks as antitumor drug curcumin carriers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. blog.novomof.com [blog.novomof.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. ossila.com [ossila.com]

- 13. mdpi.com [mdpi.com]

- 14. Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. protocols.io [protocols.io]

- 17. Node Modification of Metal‐Organic Frameworks for Catalytic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods | springerprofessional.de [springerprofessional.de]

- 20. scispace.com [scispace.com]

- 21. azom.com [azom.com]

- 22. Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Note: Coupling Strategies for tert-Butyl 3,5-Diaminobenzoate

Abstract

tert-Butyl 3,5-diaminobenzoate (CAS: 160608-36-2) serves as a critical "linchpin" scaffold in the synthesis of convergent dendrimers, combinatorial libraries, and heterobifunctional drug conjugates. Its unique structure features a pseudo-C2 axis of symmetry with two nucleophilic aniline handles and an acid-labile tert-butyl ester acting as a masked carboxylic acid. This application note details optimized protocols for chemoselective mono-functionalization, exhaustive bis-coupling, and palladium-catalyzed C-N bond formation, specifically addressing the electronic deactivation caused by the C1-ester and the stability constraints of the tert-butyl group.

Chemical Architecture & Reactivity Profile[1]

Structural Analysis

The molecule consists of an electron-deficient benzene ring. The ester group at position 1 is an Electron Withdrawing Group (EWG) (

-

Nucleophilicity: Reduced. Requires high-efficiency coupling reagents (e.g., HATU, acid chlorides) or catalysts.

-

Selectivity: The formation of the first amide bond converts a strongly activating amine group (-NH

) into a moderately activating amide group (-NHCOR). This reduction in ring electron density further deactivates the remaining amine, theoretically aiding mono-selectivity. -

Protecting Group Stability: The tert-butyl ester is stable to basic conditions (e.g., NaOH, LiOH, Cs

CO

Reaction Landscape

The following diagram illustrates the primary synthetic pathways accessible from this scaffold.

Figure 1: Synthetic divergence from the parent diamine. High contrast pathways indicate primary workflows.

Protocol A: Chemoselective Mono-Acylation

Objective: Functionalize exactly one amine group to create an asymmetric AB

Reagents

-

Substrate: this compound (1.0 equiv)

-

Electrophile: Acid Chloride (0.9 equiv) Note: Acid chlorides are preferred over carboxylic acids/coupling agents for mono-selectivity due to faster kinetics at low temperatures.

-

Base: N,N-Diisopropylethylamine (DIPEA) (1.1 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology

-

Preparation: Dissolve this compound (1.0 g, 4.8 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under Nitrogen or Argon.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Low temperature suppresses the reaction rate, enhancing the kinetic differentiation between the mono- and bis-acylation.

-

Base Addition: Add DIPEA (0.92 mL, 5.3 mmol) dropwise.

-

Electrophile Addition: Dissolve the acid chloride (4.3 mmol, 0.9 equiv ) in DCM (10 mL). Add this solution dropwise over 60 minutes using a syringe pump.

-

Why 0.9 equiv? Leaving 10% of the diamine unreacted is preferable to forming the difficult-to-separate bis-amide. The unreacted diamine is easily removed by acid wash or chromatography.

-

-

Reaction: Stir at -78 °C for 2 hours, then allow to warm slowly to 0 °C over 4 hours.

-

Workup:

-

Quench with saturated NH

Cl solution. -

Wash the organic layer with 0.5 M HCl (Caution: Do not use strong acid or prolonged exposure, or the ester will hydrolyze. Rapid wash is safe). The HCl wash protonates and removes unreacted diamine.

-

Dry over Na

SO

-

-

Purification: Flash chromatography (Hexanes/Ethyl Acetate).

Protocol B: Exhaustive Bis-Amidation (Dendron Synthesis)

Objective: React both amines to form a symmetric "wedge" or dendron. Challenge: Overcoming steric crowding and electronic deactivation to ensure 100% conversion.

Reagents

-

Substrate: this compound (1.0 equiv)

-

Carboxylic Acid: Dendron Arm / Payload (2.5 equiv)

-

Coupling Agent: HATU (2.5 equiv)

-

Base: DIPEA (6.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology

-

Activation: In a vial, dissolve the Carboxylic Acid (2.5 equiv) in DMF (0.2 M concentration). Add DIPEA (6.0 equiv) and HATU (2.5 equiv). Stir for 15 minutes at room temperature to form the active ester (OAt ester).

-

Selection: HATU is chosen over EDC/NHS because the aniline nucleophiles are electron-deficient. The HOAt moiety in HATU accelerates the reaction via the neighboring group effect.

-

-

Coupling: Add the activated acid solution to a solution of this compound (1.0 equiv) in minimal DMF.

-

Heating: Heat the reaction to 50 °C for 12–24 hours.

-

Note: While the tert-butyl ester is thermally stable, avoid temperatures >80 °C in the presence of amine salts to prevent potential thermolysis.

-

-

Monitoring: Monitor by LC-MS. Look for the disappearance of the mono-amide intermediate.

-

Workup:

-

Dilute with Ethyl Acetate.

-

Wash 3x with 10% LiCl solution (removes DMF), 1x with sat. NaHCO

, and 1x with Brine. -

Tip: If the product precipitates, filtration is a superior isolation method.

-

Protocol C: Buchwald-Hartwig Amination

Objective: C-N Cross-coupling with Aryl Bromides.[1] Challenge: The tert-butyl ester is sensitive to strong alkoxide bases (e.g., NaOtBu) often used in Buchwald couplings. Transesterification or hydrolysis can occur.[2]

Reagents

-

Catalyst: Pd

(dba) -

Ligand: Xantphos (4 mol%) or BrettPhos (for difficult substrates).

-

Base: Cs

CO -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology

-

Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd

(dba) -

Assembly: Add this compound (1.0 equiv), Aryl Bromide (2.2 equiv for bis, 1.0 equiv for mono), and Cs

CO-

Why Cs

CO

-

-

Reaction: Seal the vessel and heat to 90 °C for 16 hours.

-

Filtration: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Elute with DCM.

-

Purification: Silica gel chromatography.

Protocol D: Deprotection of the tert-Butyl Ester

Objective: Reveal the carboxylic acid for the next generation of coupling (Dendrimer growth).

Reagents

-

Acid: Trifluoroacetic Acid (TFA)

-

Solvent: Dichloromethane (DCM)

-

Scavenger: Triethylsilane (TES) (Optional, if sensitive groups are present)

Methodology

-

Dissolve the coupled product in DCM (10 mL per gram).

-

Add TFA (equal volume to DCM, 1:1 ratio).

-

Stir at Room Temperature for 2–4 hours.

-

Workup: Do not use an aqueous workup (the product is now a water-soluble acid).

-

Isolation: Evaporate volatiles on a rotary evaporator. Co-evaporate with Toluene (3x) or Chloroform to remove residual TFA azeotropically.

-

Yield: Quantitative.

Data Summary & Troubleshooting

| Parameter | Mono-Acylation | Bis-Acylation | Buchwald-Hartwig |

| Limiting Reagent | Acid Chloride (0.9 eq) | Diamine (1.0 eq) | Aryl Halide (Limit) or Diamine |

| Preferred Base | DIPEA | DIPEA | Cs |

| Temp | -78 °C | 50 °C | 90 °C |

| Key Risk | Over-reaction (Bis) | Incomplete (Mono) | Ester Hydrolysis / Pd Poisoning |

| Typical Yield | 65–75% | 85–95% | 70–90% |

Troubleshooting Guide

-

Problem: Significant bis-amide formation during Protocol A.

-

Solution: Increase dilution (100 mL DCM per gram) and slow the addition rate of acid chloride. Ensure temperature is strictly -78 °C.

-

-

Problem: Low conversion in Buchwald coupling.

-

Solution: Switch ligand to BrettPhos or RuPhos (better for secondary amines or deactivated anilines). Ensure solvent is thoroughly degassed (O

kills the catalyst).

-

-

Problem: tert-Butyl group loss during workup.

-

Solution: Ensure aqueous washes are not acidic (pH < 4). Use saturated NH

Cl or NaHCO

-

Workflow Visualization: Dendron Growth Cycle

Figure 2: The iterative growth cycle for convergent dendrimer synthesis using the 3,5-diaminobenzoate scaffold.

References

-

Dendrimer Synthesis: Tomalia, D. A., et al. "Discovery of Dendrimers and Dendritic Polymers: A Brief Historical Perspective." Journal of Polymer Science Part A: Polymer Chemistry, 2002.

-

Buchwald-Hartwig Conditions: Surry, D. S., & Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1]

-

Selective Acylation: Pittelkow, M., et al. "Selective synthesis of carbamate protected polyamines using alkyl phenyl carbonates." Synthesis, 2002.

- Ester Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for t-Butyl ester stability).

-

3,5-Diaminobenzoic Acid Scaffolds: Ihre, H., et al. "Fast and Convenient Divergent Synthesis of Aliphatic Ester Dendrimers by Anhydride Coupling." Journal of the American Chemical Society, 2001.

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Esterification of 3,5-Diaminobenzoic Acid

[1][2]

To: Research & Development Teams, Process Chemists From: Senior Application Scientist, Chemical Synthesis Division Subject: Troubleshooting & Optimization Guide for Methyl 3,5-Diaminobenzoate Synthesis

Executive Summary: The "Zwitterion Trap"

If you are experiencing low yields (below 60%) or difficulty isolating the product, the root cause is likely not the reaction kinetics, but the amphoteric nature of the starting material and the solubility profile of the product during workup.[1]

3,5-Diaminobenzoic acid (3,5-DABA) exists as a zwitterion in neutral media, creating a crystal lattice that is sparingly soluble in standard organic solvents.[2][1] Furthermore, the presence of two nucleophilic amino groups creates a competition between the desired O-alkylation (esterification) and unwanted N-alkylation.[2]

This guide provides a definitive, high-yield protocol using Thionyl Chloride (

Module 1: Reaction Optimization Protocols

We support two primary methodologies. Method A is the industry standard for high yield (>90%).[2] Method B is a legacy method (Fischer Esterification) often used when thionyl chloride is unavailable, but it suffers from equilibrium limitations.[2][1]

Method A: The Thionyl Chloride Protocol (Recommended)

Best for: High yield, scale-up, and avoiding N-alkylation.[2][1]

The Mechanism:

In this protocol,

Protocol:

-

Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a reflux condenser and a dropping funnel. Flush with

. -

Solvent Charge: Add anhydrous Methanol (

concentration relative to substrate). -

Activation (Critical Step): Cool methanol to 0°C in an ice bath. Add

(3.0 - 4.0 equivalents) dropwise.[2]-

Why? This exothermic reaction generates the active reagent. Adding it warm causes dangerous splashing and loss of reagent.[2]

-

-

Substrate Addition: Add 3,5-diaminobenzoic acid (1.0 equiv) in one portion. The solution may remain a slurry initially.

-

Reflux: Heat to reflux (

) for 12–16 hours.-

Visual Cue: The solution should become clear and homogeneous as the zwitterionic lattice breaks and the ester forms.

-

-

Monitoring: Check via TLC (EtOAc/Hexane 1:1). The starting material (acid) will stay at the baseline; the ester will move (

).[2][1]

Method B: Sulfuric Acid Catalysis (Fischer)

Use only if

The Limitation: This reaction produces water.[2][3] As water accumulates, the equilibrium shifts back toward the starting material.[1] Optimization: You must use a large excess of Methanol (solvent) and potentially a Dean-Stark trap (if using a higher boiling co-solvent like benzene/toluene) to remove water physically.[2]

Module 2: The Yield Killer — Workup & Isolation

90% of yield loss occurs here. The product in the reaction pot is the dihydrochloride salt of the ester (water-soluble). If you extract directly with ether/DCM without neutralization, the product stays in the aqueous layer and is discarded with the waste.[1]

The pH Partitioning Logic

Caption: Partitioning logic for isolating the free base ester from the acidic reaction salt.

Correct Workup Procedure:

-

Concentration: Evaporate the methanol completely under reduced pressure. Residual methanol acts as a phase-transfer bridge, dragging your product into the water layer.[2]

-

Solubilization: Dissolve the solid residue (the salt) in minimal distilled water.

-

Neutralization (The Switch): Slowly add saturated aqueous

while stirring. -

Extraction: Extract the aqueous mixture with Ethyl Acetate or DCM (

). -

Drying: Wash organic layer with brine, dry over

, and concentrate.

Module 3: Stability & Storage (Oxidation)

Anilines (aromatic amines) are prone to oxidation, turning the product from off-white to brown/black.[2][1]

-

During Reaction: Always keep under an inert atmosphere (

or Ar). -

During Workup: If the crude is dark, add a pinch of Sodium Metabisulfite (

) or Sodium Thiosulfate to the aqueous neutralization step.[1] This acts as a radical scavenger. -

Storage: Store the final ester in an amber vial at 4°C.

Quantitative Data: Method Comparison

| Feature | Method A: Thionyl Chloride | Method B: Fischer ( |

| Active Reagent | Anhydrous HCl (in situ) | |

| Water Management | Chemical Scavenging (High Efficiency) | Equilibrium Limited (Low Efficiency) |

| Reaction Time | 4–12 Hours | 12–24 Hours |

| Typical Yield | 92 – 98% | 60 – 75% |

| Risk Factor | Handling | Incomplete conversion |

Troubleshooting FAQs

Q1: My reaction mixture turned black. Is the product ruined? A: Not necessarily. Anilines oxidize easily on the surface.

-

Fix: Perform a filtration through a small pad of silica gel or activated charcoal during the final purification. This usually removes the colored oxidation impurities.

Q2: I added water for workup and no precipitate formed. A: You likely haven't neutralized the salt yet, or you used too much methanol.

-

Fix: Ensure all methanol is evaporated first.[2] Then, check the pH.[1][4] It must be basic (pH > 8) to liberate the insoluble free base ester.[2]

Q3: Can I use Ethanol instead of Methanol?

A: Yes, to make the ethyl ester. However, the reaction might be slightly slower due to sterics. The boiling point is higher (

Q4: Why not use acid chlorides (3,5-diaminobenzoyl chloride)? A: You cannot easily make the acid chloride of this specific substrate because the amino groups on the same molecule will react with the acid chloride of a neighbor, leading to rapid polymerization (polyamides).[1] The esterification route protects the carboxyl group without triggering polymerization.

References

-

Dendrimer Synthesis Foundations: Tomalia, D. A., et al.[2] "A New Class of Polymers: Starburst-Dendritic Macromolecules."[2] Polymer Journal, Vol. 17, 1985.[2][1] (Establishes methyl 3,5-diaminobenzoate as a core precursor). [2][1]

-

High-Yield Esterification Protocols: "Preparation of Esters." Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989.[2][1] (Standard authoritative text for SOCl2/MeOH protocols).

-

Amino Acid Esterification: Brenner, M., & Huber, W. "Preparation of α-amino acid esters by alcoholysis of methyl esters."[2][1] Helvetica Chimica Acta, Vol. 36, 1953.[2][1] (Foundational mechanism for SOCl2 mediated esterification of amino-acids).[2] [2][1]

-

3,5-Diaminobenzoic Acid Properties: PubChem Compound Summary for CID 12062.[2]

Technical Support Center: Purification of Crude tert-Butyl 3,5-Diaminobenzoate

Ticket ID: T35-DAB-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting purification failures, low yields, and "streaking" on columns.

Executive Summary: The "Dual-Nature" Challenge

Welcome to the technical support hub for tert-butyl 3,5-diaminobenzoate. Users frequently encounter difficulties with this molecule due to its conflicting chemical functionalities:

-

Acid Sensitivity: The tert-butyl ester is acid-labile.[1] Standard acid-base extractions using strong mineral acids (HCl) will cleave the ester, reverting it to the carboxylic acid (3,5-diaminobenzoic acid).

-

Base Affinity: The two amine groups are basic and polar. They interact strongly with the acidic silanol groups on silica gel, causing severe "streaking" or irreversible adsorption during chromatography.

This guide provides self-validating protocols to navigate these opposing constraints.

Module 1: The "Acid Trap" (Chemical Stability)

User Issue: "I tried to remove the starting material by washing with 1M HCl, but my product disappeared from the organic layer."

Expert Diagnosis: You likely hydrolyzed the tert-butyl ester or protonated the amines so fully that the molecule became water-soluble. tert-butyl esters cleave via an E1 mechanism in the presence of strong acids, releasing isobutylene gas.

Corrective Workflow: The "Safe pH Window"

Do not use strong mineral acids (HCl, H₂SO₄). If an acid wash is absolutely necessary to remove inorganic bases, use the following protocol which respects the stability window.

Protocol: Mild Buffer Wash

-

Preparation: Prepare a 5% aqueous solution of Citric Acid or a saturated Ammonium Chloride (NH₄Cl) solution. These provide a pH of ~4–5.

-

Execution:

Mechanism: The tert-butyl cation is stable, making the ester prone to leaving. By keeping the pH above 3, you prevent the protonation of the carbonyl oxygen that initiates cleavage.

Figure 1: Decision matrix for aqueous workup, highlighting the risk of ester hydrolysis.

Module 2: Chromatographic Challenges (The "Streak")

User Issue: "My compound smears across the TLC plate and elutes from the column over 20 fractions. Yield is low."

Expert Diagnosis: The 3,5-diamino groups are acting as Lewis bases, hydrogen-bonding with the acidic silanol (Si-OH) sites on the silica gel. This causes "tailing."

Solution: Amine Deactivation Protocol

You must neutralize the silica gel before or during the run.

Method A: The "TEA Spike" (Recommended) Add 1% Triethylamine (TEA) to your mobile phase.

-

Example: If your solvent is 30% EtOAc in Hexanes, add 1 mL of TEA per 100 mL of solvent mixture.

-

Why it works: TEA is a stronger base than your aromatic amine. It preferentially binds to the silanol sites, "capping" them and allowing your product to pass through without dragging.

Method B: Silica Pre-treatment (For sensitive separations)

-

Slurry the silica gel in a solution of 5% TEA in Hexanes.

-

Pour the column.[4]

-

Flush with 2 column volumes of pure Hexanes to remove excess free TEA.

-

Run the column with your standard solvent system.

Data: Rf Value Shift

| Condition | Rf Value (30% EtOAc/Hex) | Observation |

| Untreated Silica | 0.15 – 0.45 (Streak) | Broad, diffuse spot. Hard to isolate. |

| + 1% TEA | 0.55 (Sharp) | Tight spot. Clean separation. |

Module 3: Recrystallization (Scalable Purification)

User Issue: "Column chromatography is too slow for my 50g batch."

Expert Diagnosis: Aromatic amines with ester groups often crystallize well, but the high polarity of the diamine requires a specific solvent pair.

Protocol: The Ethanol/Water Displacement

This method leverages the steep solubility curve of the diamine in hot ethanol.

-

Dissolution:

-

Place crude solid in a flask.

-

Add Absolute Ethanol (minimum amount) and heat to reflux (approx. 78°C).

-

Add ethanol dropwise until the solid just dissolves.

-

Tip: If the solution is dark brown/black (oxidation), add activated charcoal, reflux for 5 mins, and filter hot through Celite.

-

-

Nucleation:

-

Remove from heat.

-

While still hot, add Deionized Water dropwise until a faint, persistent turbidity (cloudiness) appears.

-

Add 1-2 drops of Ethanol to clear the solution back up.

-

-

Crystallization:

-

Allow the flask to cool to room temperature slowly (do not use an ice bath yet).

-

Once crystals form, move to 4°C (fridge) or ice bath for 1 hour to maximize yield.

-

-

Collection:

Figure 2: Workflow for the Ethanol/Water recrystallization of polar aromatic amines.

Frequently Asked Questions (FAQ)

Q: My product turned purple/black overnight. Is it ruined? A: Aromatic amines are prone to air oxidation, forming azo-linkages or quinoid impurities (which are highly colored).

-

Fix: If the bulk is still off-white, recrystallize with charcoal (see Module 3).

-

Prevention:[2] Store the purified compound under Argon or Nitrogen in the dark.

Q: Can I use Dichloromethane (DCM) for the column? A: Yes, but DCM is often too strong for this molecule, causing it to elute with impurities. A Hexane/Ethyl Acetate gradient gives better resolution. If you must use DCM, add 1% Methanol and 1% TEA.

Q: I see a spot at the baseline that won't move. What is it? A: This is likely the fully deprotected 3,5-diaminobenzoic acid (formed by hydrolysis) or the hydrochloride salt if you used acid. It is very polar and will not elute easily in normal phase.

References

-

Acid Sensitivity of tert-Butyl Esters

-

BenchChem Guide: "An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry."[1] (Establishes pH < 1 lability).

-

-

Chromatography of Amines

- Biotage Technical Note: "How do I purify ionizable organic amine compounds using flash column chromatography?

-

pKa and Solubility Data

- ChemicalBook: "3,5-Diaminobenzoic acid Properties." (Provides pKa ~5.

-

Recrystallization Principles

-

University of Rochester: "Tips and Tricks: Recrystallization."[6] (General solvent selection for polar organics).

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. WO2019040109A1 - Processes for preparation of (s)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents [patents.google.com]

- 4. Chromatography [chem.rochester.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Reagents & Solvents [chem.rochester.edu]

Optimizing recrystallization solvents for tert-butyl 3,5-diaminobenzoate

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to optimizing the recrystallization of tert-butyl 3,5-diaminobenzoate. As Senior Application Scientists, we move beyond mere procedural lists to explain the causality behind our experimental recommendations, ensuring each protocol is a self-validating system for achieving the highest purity.

Understanding the Molecule: this compound

This compound (MW: 208.26 g/mol ) presents a unique purification challenge.[1] Its structure combines polar and non-polar characteristics:

-

Two primary amine (-NH2) groups and an ester carbonyl (C=O): These are polar and capable of hydrogen bonding.

-

An aromatic ring: Offers moderate polarity and potential for π-stacking interactions.

-

A bulky tert-butyl group: This is highly non-polar (hydrophobic).

This mixed polarity means that finding a single, ideal solvent is often difficult. The compound may be too soluble in highly polar solvents and insoluble in non-polar solvents. Therefore, a mixed-solvent system is frequently the most effective approach.[2][3]

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the principles of recrystallization as they apply to this compound.

Q1: What are the ideal characteristics of a recrystallization solvent?

An ideal recrystallization solvent should:

-

Dissolve the compound sparingly or not at all at room temperature. This is crucial for maximizing product recovery.[4]

-

Dissolve the compound completely at or near its boiling point. This ensures the formation of a saturated solution from which crystals can form upon cooling.[5]

-

Show a steep solubility curve. A large difference in solubility between hot and cold temperatures is the cornerstone of effective recrystallization.[6]

-

Either dissolve impurities completely at all temperatures or not at all. If impurities remain dissolved in the cold solvent (the "mother liquor"), they are easily separated. If they are insoluble in the hot solvent, they can be removed by hot gravity filtration.[4]

-

Be chemically inert. The solvent must not react with the compound being purified.[4]

-

Have a relatively low boiling point. This makes the solvent easy to remove from the final, purified crystals.[2]

Q2: Why is a mixed-solvent system often necessary for a molecule like this?

A mixed-solvent system, or solvent-pair, is used when no single solvent meets all the criteria.[2] For this compound, a polar solvent might dissolve it too well even when cold, leading to poor recovery. A non-polar solvent might fail to dissolve it sufficiently even when hot. By using a miscible pair of solvents—one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "antisolvent")—you can finely tune the polarity of the medium to achieve the ideal solubility profile.[3]

Q3: How does the rate of cooling affect crystal purity and size?

The rate of cooling is critical. Slow cooling is generally preferred as it encourages the formation of large, well-ordered crystals. This process is selective; as the crystal lattice forms, impurity molecules that do not fit neatly are excluded, remaining in the solvent.[4] Rapid cooling (e.g., by plunging the flask into an ice bath immediately) can cause the compound to "crash out" of solution as a fine powder or oil, trapping impurities within the rapidly forming solid.[7] An ideal crystallization should show initial crystal formation after about 5-10 minutes of cooling, with continued growth over 20-30 minutes.[7]

Workflow for Solvent System Selection

This section provides a systematic approach to identifying the optimal single or mixed-solvent system for your compound.

Diagram: Solvent Selection Decision Tree

This flowchart illustrates the logical progression for testing and selecting an appropriate recrystallization solvent system.

Caption: Decision tree for empirical solvent selection.

Protocol 1: Small-Scale Solvent Screening

-

Place approximately 10-20 mg of crude this compound into several small test tubes.

-

To the first tube, add a test solvent dropwise (start with ~0.5 mL) at room temperature.

-

Observation 1 (Room Temp): If the solid dissolves completely at room temperature, the solvent is unsuitable as a single solvent because recovery will be poor. Discard and test a less polar solvent.[2]

-

Observation 2 (Hot): If the solid is insoluble at room temperature, heat the mixture gently in a water or sand bath. Continue adding the solvent in small portions until the solid just dissolves.[8] If a large volume of solvent is required or it never fully dissolves, it is a poor solvent.

-

Observation 3 (Cooling): If the solid dissolves when hot, allow the tube to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.

-

Analysis: A good solvent is one in which the compound is sparingly soluble at room temperature but very soluble when hot, and which yields a large quantity of crystals upon cooling.

Data Table: Suggested Solvents for Screening

The following table lists potential solvents, ordered by decreasing polarity, that are suitable for initial screening.

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant, ε) | Rationale & Potential Use |

| Water | 100 | 80.1 | Unlikely to be a good single solvent due to the non-polar groups, but excellent as an antisolvent with alcohols or acetone.[9][10] |

| Methanol | 65 | 32.7 | May be too effective a solvent (high solubility cold). Good candidate for the "solvent" in a pair with water. |

| Ethanol | 78 | 24.5 | Similar to methanol, a good polar solvent to test. The 95% ethanol/water azeotrope can be a convenient starting point. |

| Acetone | 56 | 20.7 | A moderately polar solvent that may offer a good solubility profile. Can be paired with water or hexanes.[9] |

| Acetonitrile | 82 | 37.5 | A polar aprotic solvent; its higher boiling point is advantageous. Good for compounds with aromatic rings.[11] |

| Ethyl Acetate (EtOAc) | 77 | 6.0 | An excellent medium-polarity solvent. Often successful for esters. A very common choice to pair with hexanes/heptanes.[9][10] |

| Dichloromethane (DCM) | 40 | 9.1 | Low boiling point can be a disadvantage. Often used as the "solvent" with an alkane antisolvent. |

| Toluene | 111 | 2.4 | A non-polar aromatic solvent. Its high boiling point can be useful, and it may dissolve the compound well when hot due to aromatic interactions.[9] |

| Hexanes / Heptane | ~69 / 98 | ~1.9 | Very non-polar. Unlikely to dissolve the compound alone, but excellent choices for an "antisolvent".[9] |

Troubleshooting Guide

Q4: My compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute (or a solute-solvent eutectic). The compound comes out of solution as a liquid instead of a solid.

-

Cause & Solution 1: Solution is too concentrated. The compound is coming out of solution too quickly at too high a temperature. Solution: Re-heat the mixture to dissolve the oil, then add a small amount (10-20% more) of the hot solvent (the "good" solvent in a mixed pair) to create a slightly less concentrated solution. Let it cool more slowly.[7]

-

Cause & Solution 2: Solvent boiling point is too close to the compound's melting point. If the melting point of your crude solid is low, this can be an issue. Solution: Choose a solvent with a lower boiling point.

-

Cause & Solution 3: Impurities are depressing the melting point. Highly impure samples often oil out. Solution: Try pre-purifying the material with a quick filtration through a small plug of silica gel before attempting recrystallization.

Q5: I have very low recovery of my purified product. How can I improve the yield?

-

Cause & Solution 1: Used too much solvent. This is the most common reason for low yield. The solution was not fully saturated upon cooling, leaving a significant amount of product dissolved in the mother liquor. Solution: On your next attempt, use the absolute minimum amount of hot solvent required to dissolve the compound.[8] If you have already filtered the crystals, you can try to recover more product by boiling off some of the solvent from the mother liquor and cooling it again for a "second crop" of crystals (note: this crop may be less pure).

-

Cause & Solution 2: The compound is too soluble in the chosen solvent. Even the "minimum" amount of a highly effective solvent can lead to significant loss. Solution: Switch to a less effective solvent or, more likely, a mixed-solvent system where you can use an antisolvent to force more of the product out of solution.

-

Cause & Solution 3: Premature crystallization during hot filtration. If you performed a hot gravity filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel stem. Solution: Ensure your filtration setup (funnel, filter paper, receiving flask) is pre-heated with hot solvent vapor before filtering your solution. Use a stemless funnel to prevent clogging.

Q6: No crystals are forming, even after cooling in an ice bath. What now?

This indicates the solution is not supersaturated.

-

Cause & Solution 1: Too much solvent was used. As with low recovery, the solution is simply too dilute. Solution: Gently boil off a portion of the solvent to increase the concentration and attempt to cool again.[7]

-

Cause & Solution 2: Nucleation has not occurred. Crystal formation requires a "nucleation" event to begin.[6] Solution (in order of preference):

-

Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates microscopic imperfections in the glass that can serve as nucleation sites.[4]

-

Seed: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" provides a template for further crystal growth.[12]

-

Reduce Temperature: Cool the solution to an even lower temperature (e.g., in a dry ice/acetone bath), but be aware this can cause rapid crashing and reduced purity.

-

Protocol 2: Mixed-Solvent Recrystallization

This is often the most successful method for this compound. A common and effective pair to start with is Ethyl Acetate (solvent) and Hexane (antisolvent) .

-

Place the crude solid in an Erlenmeyer flask with a stir bar.

-

Heat the flask on a hot plate and add the minimum amount of hot ethyl acetate required to fully dissolve the solid. It is critical to add the solvent in small portions, allowing the solution to return to a boil between additions.

-

Once the solid is fully dissolved, begin adding hexane (the antisolvent) dropwise to the hot solution while stirring.[3]

-

Continue adding hexane until you observe a persistent faint cloudiness (turbidity). This indicates the solution is now saturated.[3]

-

Add a few drops of hot ethyl acetate to re-dissolve the precipitate until the solution is perfectly clear again.

-

Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

-

Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 20-30 minutes to maximize precipitation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold antisolvent (hexane) to remove any residual mother liquor.

-

Allow the crystals to dry completely under vacuum before determining the yield and purity (e.g., by melting point analysis).

References

- Crystallization. (n.d.). University of California, Davis, Chem 118L.

- Common Solvents for Crystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.

- Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.

- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.

- Mixed-solvent recrystallisation. (n.d.). University of York, Chemistry Teaching Labs.

- CAS 18144-47-3: TERT-BUTYL 4-AMINOBENZO

- Troubleshooting. (2022, April 7). Chemistry LibreTexts.

- Recrystallization and Crystallization. (n.d.). University of California, Irvine, Department of Chemistry.

- Recrystallization. (n.d.). University of Central Florida, Department of Chemistry.

- Process for preparing aminobenzoate esters. (n.d.).

- Tert-butyl 3,5-diaminobenzo

- Recrystallization. (n.d.).

- Important Chemistry Tips-Solvents choose for recrystalliz

- 170030-61-2|tert-Butyl 3,5-diaminobenzo

- Recrystalliz

- Recrystalliz

- Practical Synthesis of Fragment - Supporting Information. (n.d.). Royal Society of Chemistry.

- tert-butyl 3,4-diaminobenzoate. (2025, May 20).

- Recrystallization - Organic Chemistry Lab Technique. (2017, September 9). YouTube.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]

- 4. Recrystallization [sites.pitt.edu]

- 5. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. reddit.com [reddit.com]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

Minimizing side reactions during the hydrolysis of tert-butyl esters

Technical Support Center: Minimizing Side Reactions During tert-Butyl Ester Hydrolysis

Introduction: The Deceptive Simplicity of tert-Butyl Cleavage

User Query: "I'm seeing multiple impurities and alkylated side products after cleaving a tert-butyl ester with TFA. How do I stop this?"

Executive Summary: While tert-butyl (t-Bu) esters are classic acid-labile protecting groups, their removal is not a simple hydrolysis.[1][2][3] It is a fragmentation reaction that generates a highly reactive electrophile: the ** tert-butyl carbocation** (or isobutylene, which can re-protonate).[2]

In a neat acidic environment (e.g., TFA), this cation seeks electron-rich centers.[2] If you do not provide a "sacrificial" nucleophile (scavenger), the cation will alkylate your molecule's electron-rich regions—specifically aromatic rings (Trp, Tyr) and heteroatoms (Met, Cys).[2][4]

This guide provides the mechanistic logic, scavenger cocktails, and alternative protocols to ensure clean deprotection.

Part 1: The Chemistry of Cleavage & Risk (Mechanism)

Q: Why do side reactions happen even when I use pure TFA?

A: Pure TFA promotes the cleavage, but it stabilizes the resulting carbocation without quenching it.[2] The reaction follows an AAL1 mechanism (Acid-catalyzed Alkyl-oxygen cleavage, unimolecular).[2]

-

Protonation: The carbonyl oxygen is protonated.[2]

-

Fragmentation: The t-Bu group leaves as a tert-butyl cation (

), releasing the carboxylic acid.[2] -

The Danger Zone: The

is a "hard" electrophile.[2] In the absence of water or scavengers, it attacks the most nucleophilic site available—often your product.[2]

Visualizing the Pathway:

Caption: The "Race Condition" during deprotection. Scavengers must intercept the cation faster than the substrate's internal nucleophiles.

Part 2: Scavenger Selection Strategy

Q: Which scavenger cocktail should I use?

A: Do not guess. Select your cocktail based on the specific amino acids or functional groups present in your molecule.[2]

The "Golden Rule" of Scavenging: You need a mix of soft nucleophiles (for quenching cations) and hydride sources (to reduce reactive intermediates).[2]

Table 1: Recommended Scavenger Cocktails

| Scenario | Recommended Cocktail (v/v) | Why? |

| Standard / Robust | TFA / TIS / H₂O (95 : 2.5 : 2.[2][5]5) | Triisopropylsilane (TIS) is a hydride donor that effectively quenches stable carbocations.[2] Water hydrolyzes t-butyl trifluoroacetate esters.[2] |

| Contains Trp / Met | Reagent K TFA / Phenol / H₂O / Thioanisole / EDT(82.5 : 5 : 5 : 5 : 2.[2]5) | Ethanedithiol (EDT) is critical for preventing t-butylation of the Trp indole ring and preventing Met oxidation.[2] Thioanisole accelerates reaction and scavenges.[2] |

| Contains Cys (Thiol) | TFA / H₂O / EDT / TIS (94 : 2.5 : 2.5 :[2] 1) | Free thiols are "cation magnets."[2] EDT is mandatory here to act as a competitive thiol.[2] |

| Odor-Sensitive | TFA / TIS / H₂O / DTT (92.5 : 2.5 : 2.5 : 2.[2]5) | DTT (Dithiothreitol) replaces the foul-smelling EDT while maintaining thiol protection.[2] |

| Acid-Sensitive | Dilute TFA TFA / DCM / TIS (1:1 mixture + 5% TIS) | Reduces acid concentration to prevent degradation of acid-labile linkers or glycosidic bonds.[2] |

Critical Note on Tryptophan: The tert-butylation of the Tryptophan indole ring is one of the most persistent side reactions. If you observe a +56 Da mass shift in a Trp-containing peptide, you must use a dithiol scavenger (EDT or DTT/DODT).[2]

Part 3: Experimental Protocols

Protocol A: Standard High-Efficiency Deprotection (The "Sledgehammer")

Best for: Peptides, stable small molecules, and removing stubborn esters.[2]

-

Preparation: In a fume hood, prepare the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Premix the scavengers into the TFA before adding to the substrate.[4]

-

Why? Adding pure TFA first exposes the substrate to high-risk conditions before the "safety net" (scavengers) is in place.

-

-

Reaction: Add the cocktail to the solid substrate (approx. 10–20 mL per gram of substrate).

-

Incubation: Stir at room temperature for 1–2 hours.

-

Tip: Do not heat unless absolutely necessary.[2] Heat increases the rate of alkylation side reactions exponentially.

-

-

Workup:

-

Concentrate the mixture under nitrogen flow or rotary evaporation (cold trap) to remove most TFA.[2]

-

Precipitation: Add 10 volumes of ice-cold diethyl ether or MTBE. The product should precipitate; the t-butyl-scavenger byproducts remain in the ether layer.

-

Centrifuge/Filter and wash the solid 3x with cold ether.[2]

-

Protocol B: Mild Selective Cleavage (The "Scalpel")

Best for: Substrates containing acid-sensitive groups (e.g., glycosides) or when selectivity over N-Boc is required.[2]

Reagent: ZnBr₂ in DCM While often cited for Boc removal, Zinc Bromide is a Lewis acid that can cleave tert-butyl esters under milder conditions than neat TFA, often sparing other sensitive groups.[1][2][6]

-

Dissolution: Dissolve substrate in DCM.

-

Addition: Add ZnBr₂ (5 equiv.) .

-